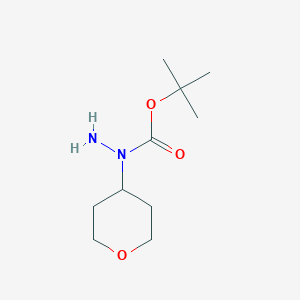
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is also known by its IUPAC name, tert-butyl 1-(tetrahydro-2H-pyran-4-yl)hydrazine-1-carboxylate . This compound is typically found in a solid powder form and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-4-yl)(tert-butoxy)carbohydrazide involves the reaction of tert-butyl hydrazinecarboxylate with tetrahydro-2H-pyran-4-yl . The reaction is typically carried out under controlled conditions to ensure high purity and yield. The reaction conditions often include a temperature of around 4°C and the use of specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxidized products, and substituted compounds. These products have different applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Oxan-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming hydrazine derivatives, which can interact with various enzymes and proteins in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:
tert-Butyl hydrazinecarboxylate: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
Tetrahydro-2H-pyran-4-yl derivatives: These compounds share the tetrahydro-2H-pyran-4-yl group and have similar reactivity and applications.
Hydrazine derivatives: Various hydrazine derivatives have similar chemical properties and applications in organic synthesis and industrial processes.
This compound is unique due to its specific combination of functional groups, which gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-amino-N-(oxan-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(11)8-4-6-14-7-5-8/h8H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUVQMPDKDWICZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCOCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














